Binding Affinity (Ki) of DMAT vs. TBB: 2- to 5-Fold Improvement in CK2 Inhibition Potency
DMAT demonstrates superior binding affinity for CK2 compared to the widely used parent compound TBB (4,5,6,7-tetrabromobenzotriazole). The Ki of DMAT for CK2 is 40 nM, representing the lowest Ki reported for a CK2 inhibitor at the time of characterization, compared to TBB which exhibits Ki values ranging from 80-210 nM across CK2 subunits [1]. This difference is attributed to the 2-dimethylamino substitution enabling deeper penetration into the ATP-binding pocket and additional halogen bonding interactions with hinge region residues Glu114 and Val116 [2].
| Evidence Dimension | CK2 binding affinity (inhibition constant) |
|---|---|
| Target Compound Data | Ki = 40 nM (CK2α) |
| Comparator Or Baseline | TBB: Ki = 80-210 nM (range across CK2 subunits) |
| Quantified Difference | 2- to 5.25-fold higher affinity (lower Ki) |
| Conditions | CK2 holoenzyme and recombinant CK2α; [33P]gamma-ATP incorporation assay |
Why This Matters
Lower Ki translates to reduced compound quantity required for equivalent target engagement, decreasing per-experiment cost and minimizing potential off-target effects from high inhibitor concentrations.
- [1] Pagano MA, Meggio F, Ruzzene M, Andrzejewska M, Kazimierczuk Z, Pinna LA. 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2. Biochem Biophys Res Commun. 2004;321(4):1040-1044. Sigma-Aldrich DMAT Product Information (Ki = 40 nM). View Source
- [2] Battistutta R, De Moliner E, Sarno S, Zanotti G, Pinna LA. Inspecting the structure-activity relationship of protein kinase CK2 inhibitors derived from tetrabromo-benzimidazole. Chem Biol. 2005;12(11):1211-1219. View Source
